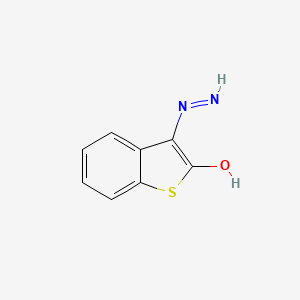

硫萘醌 3-腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thionaphthenquinone 3-Hydrazone, also known as THQH, is a chemical compound found in a variety of natural and synthetic sources. It is a member of the thionaphthenquinone family of compounds and is of particular interest in the scientific community due to its various applications in scientific research. It has been studied extensively for its potential use in the synthesis of new compounds, its biochemical and physiological effects, and its potential applications in the medical field.

科学研究应用

Synthesis of Bioactive Compounds

Thionaphthenquinone 3-Hydrazone serves as a precursor in the synthesis of various bioactive compounds. It’s involved in the formation of hydrazones, which are known for their broad spectrum of biological activities, including anti-inflammatory and analgesic properties . These compounds are significant in medicinal chemistry due to their potential therapeutic applications.

Development of Anticancer Agents

Hydrazones, such as Thionaphthenquinone 3-Hydrazone, have been studied for their role in inducing programmed cell death pathways like apoptosis and autophagy in cancer cells . This makes them valuable in the design of novel anticancer agents that can target specific cell death pathways, offering a promising approach to cancer treatment.

Chemometric Analysis

Thionaphthenquinone 3-Hydrazone is used in chemometric approaches to monitor reactions . This application is crucial in understanding reaction profiles and optimizing synthesis processes, which is beneficial for developing effective methods for preparing bioactive compounds.

Antimicrobial Activity

The antimicrobial properties of Thionaphthenquinone 3-Hydrazone derivatives are evaluated against various bacterial strains . This application is essential in the search for new antimicrobial agents, especially in the face of rising antibiotic resistance.

Coordination Chemistry

Thionaphthenquinone 3-Hydrazone exhibits excellent coordination ability, making it a topic of interest in coordination chemistry . Its derivatives can form complexes with metals, which can be explored for various applications, including catalysis and material science.

Colorimetric Sensors

Derivatives of Thionaphthenquinone 3-Hydrazone can undergo color changes in response to external stimuli, such as temperature . This property is utilized in developing colorimetric sensors that have applications in environmental monitoring and diagnostics.

作用机制

Target of Action

Thionaphthenquinone 3-Hydrazone is a type of hydrazone derivative . Hydrazone derivatives have been found to exhibit antinociceptive and anti-inflammatory effects .

Mode of Action

Hydrazone derivatives have been found to attenuate nociceptive behavior and the inflammatory response in mice . They can block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .

Biochemical Pathways

Hydrazone derivatives, including Thionaphthenquinone 3-Hydrazone, may affect cell death pathways like apoptosis and autophagy . These are the two most accepted cancer-related programmed cell death (PCD) pathways . By interacting with these pathways, Thionaphthenquinone 3-Hydrazone could potentially influence the progression of diseases like cancer .

Result of Action

The result of Thionaphthenquinone 3-Hydrazone’s action is the attenuation of nociceptive behavior and the inflammatory response in mice . This suggests that the compound could have potential therapeutic applications in the management of pain and inflammation .

属性

IUPAC Name |

3-diazenyl-1-benzothiophen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXFPVRGAQBTRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)O)N=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thionaphthenquinone 3-Hydrazone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)